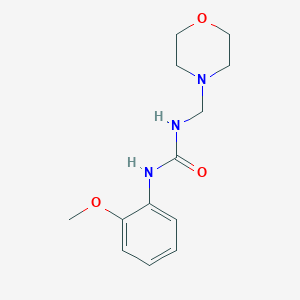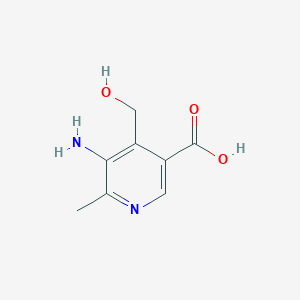
5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group attached to a methyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation and hydrolysis steps. The reaction conditions typically include the use of catalysts such as palladium or platinum and solvents like ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-4-hydroxyiminopyrazole
- 5-Amino-4-cyanopyrazole
- 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole
Uniqueness
5-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5427-90-7 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(9)6(3-11)5(2-10-4)8(12)13/h2,11H,3,9H2,1H3,(H,12,13) |
Clave InChI |
NPAFSGMRGZLWIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1N)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
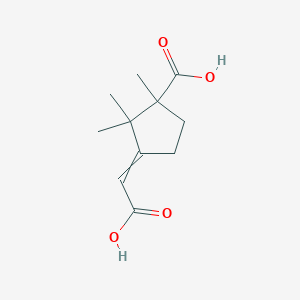
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
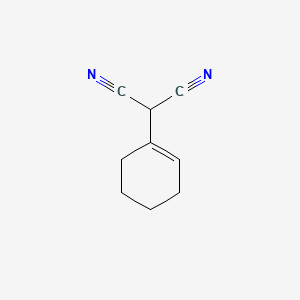
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
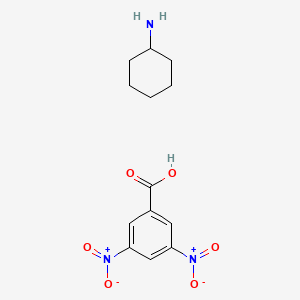
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
